molecular formula C23H22N6O4 B2784414 N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide CAS No. 1251558-11-8

N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide

Cat. No. B2784414
CAS RN: 1251558-11-8
M. Wt: 446.467
InChI Key: GPYLKFCAQUCFTK-UHFFFAOYSA-N
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Description

N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N6O4 and its molecular weight is 446.467. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Chemical Reactivity

Researchers have developed numerous synthetic methodologies for constructing complex heterocyclic compounds that share features with the specified chemical structure. For example, the synthesis of pyridotriazolopyrimidines as potential antitumor agents highlights the utility of such compounds in medicinal chemistry (Abdallah et al., 2017). These methodologies often involve multistep reactions, including cyclization processes and functional group transformations, to access the desired heterocyclic frameworks.

Biological Activities

Several studies have evaluated the biological activities of compounds with structural similarities, indicating potential applications in drug development. Compounds incorporating triazolopyrimidine moieties have been explored for their insecticidal (Fadda et al., 2017), antimicrobial, antitumor (Riyadh, 2011), and anti-inflammatory activities (Amr et al., 2007). These activities suggest that compounds with similar structural features could serve as lead compounds for the development of new therapeutic agents.

Pharmacokinetic Properties

Modification of heterocyclic compounds to improve their pharmacokinetic profiles is a common research theme. For instance, the modification of acetamide groups in PI3K inhibitors to reduce toxicity and enhance antiproliferative activity highlights the importance of structural optimization in drug design (Wang et al., 2015).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-5-(2-methylanilino)-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-14-5-3-4-6-17(14)26-22-25-15(2)9-20-27-28(23(31)29(20)22)12-21(30)24-11-16-7-8-18-19(10-16)33-13-32-18/h3-10H,11-13H2,1-2H3,(H,24,30)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLKFCAQUCFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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